molecular formula C9H14O5 B13084698 6-Methoxy-2,4-dioxo-hexanoic acid ethyl ester

6-Methoxy-2,4-dioxo-hexanoic acid ethyl ester

Cat. No.: B13084698
M. Wt: 202.20 g/mol
InChI Key: AGCIOIITEYWCIF-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dioxo-hexanoic acid ethyl ester (CAS 855755-95-2) is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.20 g/mol . It is a derivative of ethyl 2,4-dioxohexanoate, a structural motif recognized in organic synthesis . Compounds featuring dioxohexanoate esters are valuable intermediates in pharmaceutical and fine chemical research. They serve as key precursors in the synthesis of complex molecules, including chiral synthons and lactones, which are foundational structures in natural products and active pharmaceutical ingredients (APIs) . The methoxy and dioxo functional groups present in this ester make it a versatile building block for enantioselective synthesis and microbial reduction reactions, methodologies often employed to produce stereochemically defined intermediates . Furthermore, hexanoate esters are frequently utilized in polymer science, for instance in the synthesis of polycaprolactone (PCL), a biodegradable polymer used in drug delivery systems and tissue engineering . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

ethyl 6-methoxy-2,4-dioxohexanoate

InChI

InChI=1S/C9H14O5/c1-3-14-9(12)8(11)6-7(10)4-5-13-2/h3-6H2,1-2H3

InChI Key

AGCIOIITEYWCIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)CCOC

Origin of Product

United States

Preparation Methods

Synthesis via Diethyl Oxalate and Butanone

  • Reactants: Diethyl oxalate and butanone
  • Catalyst/Base: Metallic sodium dissolved in anhydrous ethanol
  • Procedure: Metallic sodium (6.3 g) is added in portions to 140 mL anhydrous ethanol until dissolved. A mixture of diethyl oxalate (36.5 g) and butanone (18.0 g) is added dropwise at approximately 0 °C over 1 hour. The reaction mixture is stirred until diethyl oxalate is consumed, confirmed by gas chromatography.
  • Workup: The reaction mixture is poured into a mixture of sulfuric acid (30 g) and crushed ice (200 g), followed by extraction with chloroform (3 × 60 mL). The organic layer is dried over anhydrous magnesium sulfate and distilled under reduced pressure.
  • Yield: Approximately 80% of ethyl 2,4-dioxohexanoate is obtained as a bright yellow liquid, boiling at 98-104 °C under 1.07-1.33 kPa pressure.

This method is efficient and scalable, providing a reliable route to the keto-ester intermediate.

The introduction of the methoxycarbonylamino group at the 6-position requires further derivatization of the keto-ester. While direct literature on this exact compound is limited, related synthetic approaches involve:

Amination and Carbamoylation

  • The keto-ester can be reacted with methoxycarbonyl-containing amines or carbamates to introduce the methoxycarbonylamino substituent.
  • Typical reagents include methyl carbamate derivatives or protected amino esters.
  • The reaction conditions often require mild bases or acid catalysis to promote nucleophilic substitution or condensation at the 6-position.

Representative Experimental Data Table for Related Syntheses

Step Reactants/Conditions Reaction Time Temperature Yield (%) Notes
1 Diethyl oxalate + Butanone + Na in EtOH 1 hour 0 °C 80 Formation of ethyl 2,4-dioxohexanoate
2 Ethyl 2,4-dioxohexanoate + Hydrazine hydrate in EtOH 18 hours Room temp 56 Formation of pyrazole derivative (related reaction)
3 Ethyl 2,4-dioxohexanoate + Methoxycarbonyl amine derivative Variable Mild base/acid catalysis Not reported Hypothetical step for methoxycarbonylamino substitution

Summary of Key Research Findings

  • The preparation of ethyl 2,4-dioxohexanoate is a well-established process using diethyl oxalate and methyl ethyl ketone or butanone with sodium in ethanol.
  • Functionalization at the 6-position to introduce the methoxycarbonylamino group likely involves nucleophilic substitution or condensation with appropriate methoxycarbonyl-containing amines under mild catalytic conditions.
  • Analogous reactions with hydrazine hydrate demonstrate the keto-ester's susceptibility to nucleophilic attack, supporting the feasibility of the methoxycarbonylamino substitution.
  • Purification typically involves extraction, drying, and column chromatography or distillation under reduced pressure to isolate the desired product with high purity.

Chemical Identifiers and Structural Information

Descriptor Information
IUPAC Name Ethyl 6-(methoxycarbonylamino)-3,6-dioxohexanoate
Molecular Formula C10H15NO6
Molecular Weight 245.23 g/mol
CAS Number 60512-26-7
SMILES CCOC(=O)CC(=O)CCC(=O)NC(=O)OC
InChI Key RTWNRYAFIZIFCZ-UHFFFAOYSA-N

These identifiers assist in precise compound characterization and sourcing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Methoxy-2,4-dioxo-hexanoic acid ethyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various organic reactions, making it a versatile reagent for synthetic chemists.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on bacterial growth against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Medicine

In medicine, ongoing research is exploring the compound's role as a pharmaceutical intermediate . Its unique structure may contribute to the development of novel therapeutic agents with enhanced efficacy and reduced side effects. The compound's interaction with biological macromolecules is being studied to understand its pharmacological effects better .

Industry

In industrial applications, this compound is utilized as a precursor in the synthesis of specialty chemicals and polymers. Its properties make it suitable for producing materials with specific characteristics required in various manufacturing processes .

Case Studies

  • Antimicrobial Efficacy Study
    • A series of experiments tested the antimicrobial activity of various derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, highlighting their potential use in developing new antimicrobial agents.
  • Pharmacological Investigations
    • Studies focused on the pharmacological effects of the compound revealed interactions with specific cellular pathways that could lead to therapeutic applications in treating infections and cancer .
  • Polymer Production
    • In industrial settings, the compound has been utilized as a monomer in producing specialty polymers. Its properties allow for the creation of materials that meet specific performance criteria required in various applications .

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular processes and metabolic pathways. Additionally, the methoxy group can modulate the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 6-methoxy-2,4-dioxo-hexanoic acid ethyl ester and analogous esters:

Table 1: Comparative Analysis of Hexanoic Acid Derivatives

Compound Name Substituents Ester Group Synthesis Method Yield (%) Physical State Key Properties/Applications Evidence ID
This compound 6-OCH3, 2,4-dioxo Ethyl Likely oxidation + esterification N/A Not reported Intermediate for heterocycles [1, 4]
3-Acetoxy-6-hydroxy-2-methyl-hexanoic acid methyl ester 3-OAc, 6-OH, 2-CH3 Methyl Acid hydrolysis of precursor 82 Colorless oil Chiral mixture; synthetic intermediate [1]
5-Oxohexanoic acid methyl ester 5-oxo Methyl Esterification of 5-oxohexanoic acid N/A Oil (MFCD00038507) Industrial solvent, lipid studies [20]
Myristic acid ethyl ester C14 saturated chain Ethyl Esterification of myristic acid N/A Hydrophobic liquid Model lipid, biodegradable materials [15]
Caffeic acid ethyl ester 3,4-Dihydroxycinnamate Ethyl Plant extraction or synthesis N/A Crystalline solid Antioxidant, anti-inflammatory [16, 19]
Mandelic acid ethyl ester Phenyl, hydroxyl Ethyl Chiral resolution techniques N/A Liquid Chiral chromatography studies [7]

Structural and Functional Differences

  • Oxo Groups vs. Hydroxyl/Acetoxy Groups: The presence of two oxo groups in the target compound distinguishes it from analogs like 3-acetoxy-6-hydroxy-2-methyl-hexanoic acid methyl ester (), which features hydroxyl and acetoxy groups. The electron-withdrawing oxo groups likely increase reactivity toward nucleophilic attacks, making it more suitable for cyclization reactions compared to hydroxylated analogs .
  • Ester Group Variation: Ethyl esters (e.g., myristic acid ethyl ester) generally exhibit higher hydrophobicity than methyl esters (e.g., 5-oxohexanoic acid methyl ester), influencing their solubility and applications in lipid-based systems .
  • Natural vs. Synthetic Origins : Plant-derived esters like caffeic acid ethyl ester () often display bioactivity (e.g., antioxidant properties), whereas synthetic derivatives like the target compound are primarily used as intermediates .

Biological Activity

6-Methoxy-2,4-dioxo-hexanoic acid ethyl ester, also known by its chemical structure C10H15NO6, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

  • Chemical Formula : C10H15NO6
  • Molecular Weight : 229.24 g/mol
  • CAS Number : 1204-56-4

The compound features a methoxy group and two carbonyl groups, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC10H15NO6
Molecular Weight229.24 g/mol
CAS Number1204-56-4
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition may lead to reduced production of prostaglandins, thereby alleviating inflammation .
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. Its antioxidant activity is attributed to the presence of the methoxy group and carbonyl functionalities .
  • Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential use in treating infections .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces inflammatory mediators.
  • Radical Scavenging : The ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated tissues .

Study 2: Antioxidant Activity Assessment

In vitro assays revealed that the compound effectively reduced oxidative stress in cultured cells exposed to hydrogen peroxide. The results indicated a dose-dependent increase in cell viability and a decrease in markers of oxidative damage .

Study 3: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents .

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